2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine
Overview
Description
2-Benzyl-2-azabicyclo[221]heptan-7-amine is a bicyclic amine compound characterized by its unique structure, which includes a benzyl group attached to a bicyclic azabicycloheptane framework
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors in the body .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other structurally related compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine . .
Biochemical Analysis
Biochemical Properties
2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound can also bind to specific proteins, influencing their activity and stability. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Additionally, it can alter gene expression by interacting with transcription factors, thereby affecting the production of specific proteins. These effects highlight the compound’s potential in regulating cellular functions and its implications for disease treatment .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Conversely, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, highlighting the need for careful monitoring in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular functions and promoting metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity, thereby affecting overall metabolic balance. For instance, it may enhance the activity of enzymes involved in energy production, leading to increased ATP levels. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic benefits .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity. These processes are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects. These localization patterns can impact the compound’s activity and function, as different cellular environments provide distinct biochemical contexts. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Benzyl-2-azabicyclo[2.2.1]heptan-3-ylmethanol: This compound shares a similar bicyclic structure but with a hydroxyl group at a different position.
2,7-Diazabicyclo[2.2.1]heptane:
Longeracemine: A natural product with a highly functionalized 2-azabicyclo[2.2.1]heptane core.
Uniqueness: 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine is unique due to its specific substitution pattern and the presence of a benzyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-benzyl-2-azabicyclo[2.2.1]heptan-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVKNSFGRHNZJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1CN2CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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